1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1015873-61-6
Cat. No.: VC7579545
Molecular Formula: C14H10FN3O2
Molecular Weight: 271.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015873-61-6 |
|---|---|
| Molecular Formula | C14H10FN3O2 |
| Molecular Weight | 271.251 |
| IUPAC Name | 1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H10FN3O2/c15-10-3-5-11(6-4-10)18-13(17-7-1-2-8-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) |
| Standard InChI Key | DQTYNXBPLGQSNB-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture and Formula
The molecular structure of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid comprises a pyrazole ring substituted at three positions:
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Position 1: A 4-fluorophenyl group (C₆H₄F), introducing electron-withdrawing characteristics and metabolic stability.
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Position 5: A 1H-pyrrol-1-yl group (C₄H₄N), contributing π-π stacking potential and hydrogen-bonding capabilities.
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Position 4: A carboxylic acid moiety (-COOH), enabling salt formation, hydrogen bonding, and interactions with biological targets.
The molecular formula is C₁₄H₁₀FN₃O₂, with a calculated molecular weight of 285.25 g/mol. This aligns with pyrazole derivatives of similar complexity, where fluorine and heterocyclic substituents augment molecular polarity .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₀FN₃O₂ |
| Molecular Weight | 285.25 g/mol |
| XLogP3 | ~2.1 (Predicted) |
| Hydrogen Bond Donors | 2 (COOH and NH from pyrrole) |
| Hydrogen Bond Acceptors | 5 (Carboxylic acid O, pyrazole N, pyrrole N) |
| Topological Polar Surface Area | 89.2 Ų (Estimated) |
Physicochemical Characteristics
The carboxylic acid group confers moderate aqueous solubility (~0.5–1.2 mg/mL in neutral pH), while the fluorophenyl and pyrrole substituents enhance lipid solubility, yielding a balanced logP of ~2.1 . This biphasic solubility profile suggests potential for both oral and parenteral administration. Spectral data for analogous compounds indicate:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with pyrrole protons appearing as multiplet signals near δ 6.3–6.8 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be extrapolated from methods used for structurally related pyrazole-4-carboxylic acids . A representative pathway involves:
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Formation of the Pyrazole Core:
Condensation of 4-fluorophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxo-3-(pyrrol-1-yl)propanoate) under acidic or basic conditions generates the substituted pyrazole ester. -
Ester Hydrolysis:
Saponification of the ethyl ester using aqueous lithium hydroxide (LiOH) or potassium hydroxide (KOH) in ethanol/water mixtures (reflux, 12–24 hours) yields the carboxylic acid .
Table 2: Optimized Reaction Conditions for Ester Hydrolysis
| Parameter | Optimal Value |
|---|---|
| Base | 1.2 eq. LiOH |
| Solvent | Ethanol:H₂O (3:1 v/v) |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 85–95% |
Purification and Characterization
Crude product purification typically involves:
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Acidification: Adjusting the reaction mixture to pH 3–4 with dilute HCl precipitates the carboxylic acid.
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Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis.
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Chromatography: Silica gel chromatography (eluent: ethyl acetate/hexane gradients) resolves residual impurities.
Pharmacological Profile
Mechanism of Action
While direct target data for this compound is unavailable, structural analogs exhibit activity against:
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Kinases: Pyrazole-carboxylic acids often inhibit ATP-binding pockets due to their planar aromatic systems and hydrogen-bonding groups .
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Microbial Enzymes: The fluorine atom enhances penetration through lipid bilayers, potentiating antibacterial and antifungal effects.
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Inflammatory Mediators: Carboxylic acid moieties chelate metal ions in cyclooxygenase (COX) and lipoxygenase (LOX) active sites.
Antimicrobial Activity
Pyrazole derivatives with electron-withdrawing substituents (e.g., -F) demonstrate broad-spectrum activity. For example, the closely related 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrrole-containing pyrazoles induce apoptosis in cancer cell lines by:
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ROS Generation: Fluorine atoms increase oxidative stress via metabolic defluorination.
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Topoisomerase Inhibition: Intercalation into DNA-enzyme complexes disrupts replication.
Applications in Research
Fluorescent Probes
The pyrrole moiety’s conjugated π-system enables applications in:
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Cellular Imaging: pH-dependent fluorescence quenching via the carboxylic acid group.
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Metal Ion Detection: Selective chelation of Cu²⁺ and Fe³⁺ ions.
Drug Discovery
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Fragment-Based Design: The compact scaffold serves as a building block for kinase inhibitors.
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Prodrug Development: Esterification of the carboxylic acid enhances bioavailability.
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